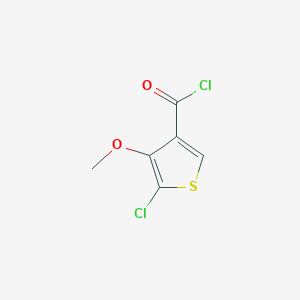

5-Chloro-4-methoxythiophene-3-carbonyl chloride

Description

Properties

IUPAC Name |

5-chloro-4-methoxythiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c1-10-4-3(5(7)9)2-11-6(4)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLVFNBZGFSCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380895 | |

| Record name | 5-Chloro-4-methoxythiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-49-2 | |

| Record name | 5-Chloro-4-methoxythiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical characteristics of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

An In-depth Technical Guide to 5-Chloro-4-methoxythiophene-3-carbonyl chloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical characteristics, reactivity profile, and practical applications, offering field-proven insights to guide its effective use in research and development.

Introduction: A Versatile Heterocyclic Intermediate

This compound (CAS No. 175137-49-2) is a substituted thiophene derivative featuring a highly reactive acyl chloride functional group. The unique arrangement of the chloro, methoxy, and carbonyl chloride substituents on the thiophene ring makes it a valuable intermediate for synthesizing a wide range of more complex molecules.[1] Its structure is particularly relevant in the development of novel pharmaceutical agents and advanced materials, where the thiophene core and its functionalization play a critical role in modulating biological activity and material properties.[2][3] This document serves as a technical resource, consolidating essential data to ensure its safe and effective application in the laboratory.

Core Physicochemical & Structural Properties

The physical state and solubility of a reagent are foundational to its application in synthesis. This compound is typically an off-white to slight yellow solid at room temperature.[4] The presence of the polar carbonyl and methoxy groups, combined with the halogen, results in a molecule with moderate polarity.

Molecular Structure

The molecule's reactivity is dictated by the interplay of its constituent parts: the electron-rich thiophene ring, the electron-donating methoxy group, and the two strongly electron-withdrawing chlorine atoms (one on the ring and one in the acyl chloride group). The acyl chloride is the primary site of reactivity, being a potent electrophile.

Caption: Molecular structure of this compound.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 175137-49-2 | [4][5] |

| Molecular Formula | C₆H₄Cl₂O₂S | [5][6] |

| Molecular Weight | 211.07 g/mol | [5][7] |

| Appearance | Off-white to slight yellow solid | [4][8] |

| Melting Point | 66°C | [7] |

| Boiling Point | 281.7°C at 760 mmHg | [7] |

| Density | 1.494 g/cm³ | [7] |

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount. The following is a predictive guide to the key spectroscopic signatures for verifying the identity and purity of this compound.

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Thiophene Proton (H-2) | Singlet, ~7.0-7.5 ppm |

| Methoxy Protons (-OCH₃) | Singlet, ~3.9-4.2 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~160-165 ppm |

| Thiophene Ring Carbons | ~110-160 ppm | |

| Methoxy Carbon (-OCH₃) | ~60-65 ppm | |

| IR Spectroscopy | C=O Stretch (Acyl Chloride) | Strong absorption at ~1750-1790 cm⁻¹ |

| C-O Stretch (Methoxy) | ~1250 cm⁻¹ and ~1050 cm⁻¹ | |

| C-Cl Stretch | ~650-850 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | Isotopic pattern for 2 Cl atoms at m/z 210, 212, 214 |

Note: Predicted NMR values are based on standard chemical shift tables and may vary depending on the deuterated solvent used.[9]

Reactivity, Stability, and Handling

Core Reactivity: The Acyl Chloride Moiety

The high reactivity of this compound is dominated by the acyl chloride group.[10] The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.[11]

Common reactions include:

-

Hydrolysis: Reacts violently with water and even atmospheric moisture to form the corresponding carboxylic acid (5-Chloro-4-methoxythiophene-3-carboxylic acid) and hydrochloric acid (HCl) gas.[10] This is typically an undesirable side reaction.

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with primary or secondary amines to form amides. This is a cornerstone reaction for incorporating the thiophene scaffold into potential drug candidates.

Caption: General reaction pathway for nucleophilic acyl substitution.

Stability, Storage, and Handling Protocol

As with most acyl chlorides, stability is a major concern. The compound is highly sensitive to moisture and should be handled under anhydrous conditions to prevent degradation.[12][13]

Self-Validating Storage and Handling Protocol:

-

Environment: Always handle this reagent inside a certified chemical fume hood with adequate ventilation.[8] The work area must be dry and free of water sources.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[14][15]

-

Inert Atmosphere: For transfers and reactions, use an inert atmosphere (e.g., nitrogen or argon). This prevents hydrolysis from ambient moisture.[16] Syringe and cannula techniques are recommended for transferring solutions.

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area designated for corrosive materials.[8][16] The container should be stored under an inert gas. A desiccator can provide an additional layer of protection.

-

Validation Check: Before use, visually inspect the material. A free-flowing, off-white solid is expected.[4] Clumping, discoloration, or the presence of fumes upon opening the container may indicate hydrolysis and decomposition.

Caption: Recommended workflow for safe handling and storage.

Synthesis Overview

This compound is typically synthesized from its corresponding carboxylic acid precursor, 5-Chloro-4-methoxythiophene-3-carboxylic acid.[17] The conversion is a standard procedure in organic chemistry, most often achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[11][18] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

Role in Drug Discovery and Medicinal Chemistry

The structural motifs present in this molecule are of significant interest to medicinal chemists.

-

Thiophene Ring: A well-known bioisostere for a phenyl ring, the thiophene core is present in numerous approved drugs. It can engage in various interactions with biological targets and often imparts favorable metabolic properties.

-

Chloro and Methoxy Groups: These substituents are crucial for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[2] A chloro group can enhance binding affinity through halogen bonding and can block sites of metabolic oxidation, thereby increasing a drug's half-life.[19][20] A methoxy group can act as a hydrogen bond acceptor and influence solubility and cell permeability. The strategic placement of these groups makes this reagent a powerful tool for generating libraries of diverse compounds for biological screening.[3]

Hazard Profile and Emergency Procedures

Hazard Identification:

-

Corrosivity: Causes severe skin burns and serious eye damage.[14][21]

-

Reactivity: Reacts violently with water, producing corrosive HCl gas.[14]

-

Inhalation: Inhalation of dust or vapors can cause chemical burns to the respiratory tract.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[15]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its utility is derived from the potent acylating ability of the carbonyl chloride group and the unique electronic and steric properties of the substituted thiophene ring. A thorough understanding of its physicochemical properties, coupled with strict adherence to safe handling and storage protocols, is essential for leveraging this reagent to its full potential in the pursuit of novel chemical entities.

References

- BenchChem. A Comparative Guide to the Stability of Acyl Chlorides in Solution.

- Fiveable. Acid chlorides | Organic Chemistry II Class Notes.

- Cole-Parmer. Material Safety Data Sheet.

- Sciencemadness Discussion Board. Acyl chlorides stability.

- Chemical Communications (RSC Publishing). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.

- ChemicalBook. This compound synthesis.

- TCI Chemicals. SAFETY DATA SHEET. [2025-05-23].

- VSNCHEM. vt20334 this compound.

- LookChem. This compound - Antimex Chemical Limied.

- Sigma-Aldrich. SAFETY DATA SHEET. [2024-09-30].

- Fisher Scientific. SAFETY DATA SHEET. [2025-05-01].

- MySkinRecipes. 5-Chloro-4-methoxythiophene-3-carboxylic acid.

- Wikipedia. Acyl chloride.

- PubChem. 5-Chlorothiophene-2-carbonyl Chloride.

- Chem-Impex International Inc. 3-Thiophenecarbonylchloride, 5-bromo-4-methoxy- MSDS.

- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [2024-09-16].

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [2019-07-01].

- chemsrc.com. 5-Chloro-4-methoxy-thiophene-3-carbonyl chloride. [2024-07-15].

- Matrix Fine Chemicals. This compound PDF.

- ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [2024-03-25].

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [2024-09-30].

- Paulusse Research Group. S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t.

Sources

- 1. 5-Chloro-4-methoxythiophene-3-carboxylic acid [myskinrecipes.com]

- 2. drughunter.com [drughunter.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.175137-49-2 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 7. 5-Chloro-4-methoxy-thiophene-3-carbonyl chloride Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. paulussegroup.com [paulussegroup.com]

- 10. fiveable.me [fiveable.me]

- 11. Acyl chloride - Wikipedia [en.wikipedia.org]

- 12. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methoxythiophene-3-carbonyl chloride is a substituted thiophene derivative of significant interest in synthetic chemistry. As a key intermediate, its structural verification is paramount for the successful development of novel pharmaceutical and agrochemical agents. Thiophene-containing compounds are known for a wide range of biological activities, and the specific substitution pattern of this molecule offers a unique scaffold for further chemical modification. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, offering a predictive analysis based on established principles and data from analogous structures. This document serves as a valuable resource for the unambiguous identification and characterization of this important synthetic building block.

The molecular structure of this compound is presented below:

Solubility Profile of 5-Chloro-4-methoxythiophene-3-carbonyl chloride in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-methoxythiophene-3-carbonyl chloride is a substituted thiophene derivative that serves as a versatile building block in medicinal chemistry and materials science. Its utility in organic synthesis is fundamentally governed by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and ultimately, the efficiency of synthetic routes. This technical guide provides a comprehensive overview of the solubility profile of this compound. It delves into the theoretical principles governing its solubility based on its physicochemical properties, with a special focus on the highly reactive acyl chloride moiety. A detailed, self-validating experimental protocol for determining solubility in appropriate aprotic solvents is presented, along with an illustrative solubility dataset. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction to this compound

This compound, with CAS Number 175137-49-2, is a heterocyclic compound of significant interest in synthetic chemistry.[1][2][3] Its structure features a thiophene ring functionalized with chloro, methoxy, and acyl chloride groups. This combination of functional groups makes it a valuable intermediate for creating a diverse range of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[4] The thiophene core is a common scaffold in many biologically active compounds, and the reactive acyl chloride handle allows for facile introduction of this moiety into target structures via reactions with nucleophiles.[5][6]

Compound Properties:

The Critical Role of Solubility in Drug Development

In the pharmaceutical industry, understanding a compound's solubility is not merely an academic exercise; it is a critical parameter that influences the entire drug development pipeline. For a synthetic intermediate like this compound, the solubility profile directly impacts:

-

Reaction Kinetics: The rate and completeness of a chemical reaction are often dependent on the concentration of reactants in solution. Poor solubility can lead to sluggish or incomplete reactions, requiring harsh conditions or excess reagents.

-

Purification: Techniques such as crystallization, precipitation, and chromatography are all fundamentally dependent on solubility differences between the desired compound and impurities. Selecting an appropriate solvent system is paramount for achieving high purity.

-

Process Scalability: A process that works on a milligram scale may fail during scale-up if solubility issues are not addressed. Consistent and predictable solubility is key to developing robust and reproducible manufacturing processes.

-

Formulation of Final APIs: While this compound is an intermediate, the solubility characteristics of the derivatives it produces are critical for the formulation of the final active pharmaceutical ingredient (API) into a viable drug product.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful heuristic: nonpolar solutes dissolve in nonpolar solvents, while polar solutes dissolve in polar solvents.

Physicochemical Properties & Structural Analysis

The structure of this compound provides clear indicators of its likely solubility behavior:

-

Thiophene Ring: The aromatic thiophene ring is relatively nonpolar and contributes to solubility in solvents that can engage in π-stacking or have low polarity.

-

Methoxy Group (-OCH₃): This group adds some polar character and can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): The chloro substituent is electron-withdrawing and contributes to the molecule's overall polarity.

-

Acyl Chloride Group (-COCl): This is the most dominant functional group. It is highly polar and electrophilic, but it cannot act as a hydrogen bond donor.[6]

Overall, the molecule possesses a moderate degree of polarity. It is not expected to be soluble in highly nonpolar solvents like hexanes but should exhibit good solubility in a range of polar aprotic and chlorinated solvents.

The Impact of the Acyl Chloride Moiety on Solvent Interaction

The acyl chloride functional group is the single most important factor determining solvent selection. Acyl chlorides are the most reactive of the carboxylic acid derivatives.[5] They react vigorously with protic solvents, which contain acidic protons, such as:

-

Water: Hydrolysis occurs rapidly to form the corresponding carboxylic acid and hydrochloric acid (HCl).[5][8] For this reason, acyl chlorides are described as fuming liquids, as they react with atmospheric moisture.[8]

-

Alcohols (e.g., Methanol, Ethanol): Alcoholysis yields an ester and HCl.[5]

-

Primary and Secondary Amines: Aminolysis produces amides.[5]

This extreme reactivity means that protic solvents are unsuitable for determining the physical solubility of this compound. The compound does not dissolve in these solvents; it is consumed by a chemical reaction. Therefore, any solubility study must be conducted exclusively in aprotic solvents (those lacking acidic protons).

Predicting Solubility with Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces (van der Waals).

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and solute with similar HSP values are likely to be miscible.[9] By determining the HSP of a target compound, one can screen for optimal solvents. This is typically done by testing the compound's solubility in a range of solvents with known HSP values and fitting the data to a sphere in 3D Hansen space.[10] Solvents that fall inside the sphere are considered "good" solvents, while those outside are "bad" solvents. This method is particularly powerful for identifying synergistic solvent blends, where two poor solvents can be mixed to create an excellent solvent system.[11]

Experimental Protocol for Solubility Determination in Aprotic Solvents

This section outlines a robust, self-validating protocol for quantitatively measuring the equilibrium solubility of this compound using the isothermal shake-flask method. This method is a gold standard for thermodynamic solubility measurements.[12]

Rationale for Method Selection

The isothermal shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium. The protocol is designed to mitigate the compound's reactivity by mandating the use of anhydrous aprotic solvents and a moisture-free environment. Quantification by High-Performance Liquid Chromatography (HPLC) ensures high sensitivity and specificity.

Materials and Equipment

-

Solute: this compound (>98% purity).

-

Solvents: Anhydrous, HPLC-grade aprotic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, Toluene, Dimethyl Sulfoxide).

-

Equipment:

-

Analytical balance (± 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

-

Syringe filters (0.22 µm, PTFE, chemically resistant)

-

Inert gas (Nitrogen or Argon) supply

-

Step-by-Step Protocol

-

Preparation (Moisture Exclusion):

-

Causality: To prevent hydrolysis of the acyl chloride, all glassware must be rigorously dried in an oven (e.g., 120 °C for 4 hours) and cooled in a desiccator under an inert atmosphere. All solvent handling and sample preparation should be performed in a glove box or under a steady stream of nitrogen or argon.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess of what might dissolve is required to ensure a saturated solution is formed.

-

Self-Validation: The persistent presence of undissolved solid at the end of the experiment is the primary visual confirmation that equilibrium with a solid phase has been achieved.

-

-

Solvent Addition & Equilibration:

-

Add a precise volume (e.g., 2.00 mL) of the chosen anhydrous aprotic solvent to the vial.

-

Seal the vial tightly with the PTFE-lined cap.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a minimum of 24 hours.

-

Causality: A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining solid.

-

Causality: This step is crucial for cleanly separating the saturated liquid phase (supernatant) from the undissolved solid without disturbing the equilibrium.

-

-

Sample Analysis (HPLC):

-

Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.

-

Carefully withdraw an aliquot of the clear supernatant from a vial. Immediately filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Self-Validation: The filter must be chemically inert and non-absorbent towards the solute. A quick filtration of a standard solution can confirm this.

-

Dilute the filtered sample with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the prepared sample by HPLC.

-

Perform each solubility measurement in triplicate to ensure reproducibility.

-

-

Calculation:

-

Determine the concentration of the compound in the diluted sample using the HPLC calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the final solubility in mg/mL or mol/L at the specified temperature.

-

Workflow Diagram

Caption: Experimental workflow for determining equilibrium solubility via the shake-flask method.

Solubility Profile of this compound

Disclaimer: The following quantitative data is illustrative, based on established chemical principles and the behavior of structurally similar acyl chlorides. Specific experimental determination is required for definitive values.

Quantitative Solubility Data (Illustrative)

| Solvent | Solvent Class | Polarity Index | Predicted Solubility @ 25°C (mg/mL) |

| n-Hexane | Nonpolar | 0.1 | < 1 (Very Sparingly Soluble) |

| Toluene | Nonpolar (Aromatic) | 2.4 | ~ 50 (Soluble) |

| Diethyl Ether | Polar Aprotic | 2.8 | ~ 75 (Soluble) |

| Dichloromethane | Chlorinated | 3.1 | > 200 (Freely Soluble) |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | > 200 (Freely Soluble) |

| Ethyl Acetate | Polar Aprotic | 4.4 | ~ 150 (Freely Soluble) |

| Acetone | Polar Aprotic | 5.1 | > 200 (Freely Soluble) |

| Acetonitrile | Polar Aprotic | 5.8 | ~ 100 (Soluble) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 (Freely Soluble) |

| Methanol | Polar Protic | 5.1 | Reacts |

| Water | Polar Protic | 10.2 | Reacts Violently |

Analysis and Discussion

The illustrative data aligns with the theoretical principles of "like dissolves like."

-

High Solubility: The compound is predicted to be freely soluble in chlorinated solvents (Dichloromethane), polar aprotic ethers (THF), ketones (Acetone), and sulfoxides (DMSO). These solvents have sufficient polarity to interact with the polar groups of the solute without having the reactive protons that would lead to its decomposition. Dichloromethane and THF are excellent choices for conducting reactions due to their high solvating power and relative inertness.

-

Moderate Solubility: Solvents like Toluene, Ethyl Acetate, and Acetonitrile are also predicted to be good solvents. The aromatic nature of Toluene can interact favorably with the thiophene ring.

-

Poor Solubility: In highly nonpolar aliphatic solvents like n-Hexane, the solute-solute interactions are much stronger than the potential solute-solvent interactions, leading to very poor solubility. Hexane could, therefore, be an effective anti-solvent for crystallization or precipitation from a more soluble medium.

-

Reactivity: As emphasized previously, protic solvents like water and methanol are not suitable for dissolving the compound due to rapid chemical reaction.[5][8][13]

Practical Applications & Implications

The solubility profile directly informs practical laboratory and process decisions:

-

Reaction Solvent Choice: For reactions involving nucleophiles, solvents like Dichloromethane, THF, or Acetonitrile are ideal choices, providing good solubility for the acyl chloride starting material.

-

Purification Strategy: A crystallization could be developed by dissolving the crude product in a minimal amount of a high-solubility solvent like Dichloromethane or Ethyl Acetate at an elevated temperature, followed by the slow addition of a low-solubility anti-solvent like n-Hexane upon cooling to induce precipitation of the purified product.

-

Analytical Method Development: For HPLC analysis, a mobile phase containing Acetonitrile or Methanol is common. While Methanol is reactive in bulk, its use in an HPLC mobile phase (often mixed with water and a buffer) is acceptable because the compound is immediately diluted and analyzed, and the primary concern is chromatography, not long-term stability in the solvent.

Conclusion

This compound is a reactive chemical intermediate whose utility is intrinsically linked to its solubility characteristics. Its profile is dominated by the electrophilic acyl chloride group, which mandates the use of aprotic solvents for any dissolution-based application. The compound exhibits high solubility in common chlorinated and polar aprotic solvents, making it amenable to a wide range of synthetic transformations. A thorough understanding of these solubility principles, coupled with robust experimental protocols like the isothermal shake-flask method, is essential for scientists to develop efficient, scalable, and reproducible chemical processes in research and drug development.

References

-

BYJU'S. (n.d.). Formation of Acid Chlorides. Retrieved from [Link]

-

Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Chloro-4-methoxy-thiophene-3-carboxylic acid. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. DOI:10.1039/D4TC00324A. Retrieved from [Link]

-

The Student Room. (2023). solubility of carbonyl compounds and acyl chlorides. Retrieved from [Link]

Sources

- 1. This compound, CasNo.175137-49-2 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 2. This compound | 175137-49-2 [chemicalbook.com]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. 5-Chloro-4-methoxythiophene-3-carboxylic acid [myskinrecipes.com]

- 5. byjus.com [byjus.com]

- 6. fiveable.me [fiveable.me]

- 7. 5-Chloro-4-methoxy-thiophene-3-carbonyl chloride Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 10. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 11. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 12. researchgate.net [researchgate.net]

- 13. thestudentroom.co.uk [thestudentroom.co.uk]

An In-depth Technical Guide to 5-Chloro-4-methoxythiophene-3-carbonyl chloride for Research Professionals

This guide provides an in-depth analysis of 5-Chloro-4-methoxythiophene-3-carbonyl chloride (CAS No. 175137-49-2), a reactive chemical intermediate pivotal in the synthesis of novel pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to explore the mechanistic underpinnings of its hazards, offering a framework for its safe and effective use in a laboratory setting.

Chapter 1: Molecular Profile and Reactivity Landscape

This compound is a substituted thiophene derivative, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry.[1] Its utility stems from the specific arrangement of its functional groups, which also dictates its inherent reactivity and hazard profile.

The molecule's core is an electron-rich thiophene ring, substituted with a chloro group, a methoxy group, and a highly reactive carbonyl chloride (acyl chloride) group. The acyl chloride is the primary driver of the compound's reactivity and associated hazards. Acyl chlorides are well-known for their vigorous, often violent, reaction with nucleophiles, most notably water.[2][3]

Inherent Reactivity:

-

Hydrolysis: The principal hazardous reaction is rapid hydrolysis upon contact with water or moist air.[4][5] This exothermic reaction produces hydrogen chloride (HCl) gas and the corresponding carboxylic acid. The generation of corrosive HCl gas is a major inhalation hazard.[3][4]

-

Acylation: The carbonyl chloride group is a potent acylating agent, readily reacting with alcohols, amines, and other nucleophiles.[6] While this reactivity is exploited in chemical synthesis, it also means the compound will react with biological nucleophiles, such as proteins and enzymes, leading to its corrosive effects on skin, eyes, and mucous membranes.[2][4]

The presence of the thiophene ring and its substituents also influences the molecule's overall electronic properties and potential for use in creating advanced materials like conductive polymers.[1]

Chapter 2: The Hazard Matrix: A Mechanistic Approach

Understanding the "why" behind the hazards is critical for developing robust safety protocols. The hazards associated with this compound are a direct consequence of its chemical structure and reactivity, as outlined above.

A Material Safety Data Sheet (MSDS) confirms that this compound is an off-white, moisture-sensitive solid.[4] It is classified as a corrosive substance that causes severe burns to the eyes, skin, gastrointestinal tract, and respiratory system.[4]

| Hazard Class | GHS Classification & Statements | Mechanistic Rationale |

| Skin Corrosion/Irritation | Causes severe skin burns (H314).[7] | The acyl chloride group reacts with moisture on the skin, generating hydrochloric acid, which causes immediate and severe chemical burns.[4][8] |

| Serious Eye Damage | Causes serious eye damage (H318).[8] | The cornea and conjunctiva are extremely sensitive to corrosive agents. Direct contact will cause severe burns and potentially irreversible damage, including blindness.[4][9] |

| Respiratory Irritation | May cause respiratory irritation (H335) and chemical burns to the respiratory tract.[4][7] | Inhalation of dust or, more significantly, the HCl gas produced from hydrolysis, is extremely destructive to the mucous membranes and tissues of the upper respiratory tract.[2][4] |

| Reactivity Hazards | Reacts with water, incompatible with strong oxidizing agents, strong bases, and alcohols.[4][5] | The acyl chloride moiety dictates these incompatibilities. Reaction with bases causes neutralization, while reaction with alcohols leads to esterification. These can be exothermic and uncontrolled.[6] |

Hazardous Decomposition: Under fire conditions or upon reaction with water, hazardous decomposition products are formed, including hydrogen chloride, chlorine, carbon monoxide, oxides of sulfur, and carbon dioxide.[4][8]

Chapter 3: Laboratory Praxis: From Risk Assessment to Disposal

A systematic approach to handling is mandatory. The following workflow outlines the critical decision points and control measures required for the safe utilization of this compound.

Caption: Risk Management Workflow for Reactive Thiophene Intermediate.

Detailed Step-by-Step Protocols

1. Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Control: All manipulations must be conducted within a certified chemical fume hood to control exposure to dust and HCl vapors.[5] The laboratory must be equipped with an easily accessible and certified emergency eyewash station and safety shower.[4]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (consult manufacturer data for compatibility) and a lab coat.[4] Ensure no skin is exposed.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a spill, a NIOSH/MSHA-approved respirator is required.[2][4] All respirator use must comply with a formal respiratory protection program (e.g., OSHA 29 CFR 1910.134).[4]

2. Safe Handling and Storage Protocol

-

Moisture Exclusion: This compound is moisture-sensitive.[4] Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[5][6]

-

Dispensing: Weigh out the solid in a glove box or under a nitrogen blanket. If this is not possible, work quickly and efficiently in a fume hood with low humidity.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[4][5] Keep away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[4][6] Containers must be carefully resealed after use to prevent moisture ingress.[5]

-

Ignition Sources: While the compound itself is a solid, it may be used in solvents that are flammable. Keep away from heat, sparks, and open flames.[5][11]

3. Waste Disposal

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[5]

-

Quenching (for residual amounts): This procedure must only be performed by trained personnel. Small residual amounts on equipment can be cautiously quenched by slowly adding to a stirred, cooled solution of sodium bicarbonate. This is a highly exothermic reaction that will release gas (CO2 and HCl). This must be done in a fume hood with appropriate PPE.

-

Bulk Disposal: Dispose of bulk material and contaminated debris in approved hazardous waste containers. Do not mix with other waste streams. Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[10]

Chapter 4: Emergency Protocols and First Aid

Immediate and decisive action is required in any emergency involving this compound.

Caption: Emergency Response Decision Tree.

First Aid Measures:

-

Inhalation: Remove the individual from exposure to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Notes to Physician: Treat symptomatically and supportively. The primary hazard is severe corrosive injury.[4]

References

- 1. 5-Chloro-4-methoxythiophene-3-carboxylic acid [myskinrecipes.com]

- 2. research.uga.edu [research.uga.edu]

- 3. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. wcu.edu [wcu.edu]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.fr [fishersci.fr]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

theoretical studies on 5-Chloro-4-methoxythiophene-3-carbonyl chloride

An In-depth Technical Guide: A Theoretical Framework for the Analysis of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Abstract

This compound is a substituted thiophene derivative of significant interest as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its inherent reactivity, dictated by the interplay of the aromatic thiophene core and the highly electrophilic acyl chloride moiety, makes it a valuable synthon but also necessitates careful handling. This technical guide outlines a comprehensive theoretical framework for the in-depth investigation of this molecule using computational chemistry. We detail a systematic approach employing Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. Furthermore, we propose methodologies for predicting its chemical reactivity through Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of reactivity descriptors. This guide serves as a roadmap for researchers and drug development professionals to computationally model and predict the behavior of this key building block, thereby accelerating research and development while promoting safer laboratory practices.

Introduction

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science, prized for their unique electronic properties and diverse biological activities.[2] The subject of this guide, this compound (CAS No. 175137-49-2), is a prime example of a multifunctional building block within this class.[3][4][5] Its structure, featuring a methoxy group, a chloro substituent, and a reactive carbonyl chloride group on a thiophene ring, offers multiple sites for chemical modification.[1] This versatility makes it a key intermediate for creating complex molecules, including active pharmaceutical ingredients and organic semiconductors.[1][2]

Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[6][7] This high reactivity is a double-edged sword: it is synthetically useful but also implies instability, particularly towards moisture, and presents significant handling hazards.[8][9] A thorough understanding of the molecule's electronic structure and reactivity is therefore paramount.

While experimental data provides essential benchmarks, theoretical and computational studies offer a powerful complementary approach. They allow for the prediction of properties that may be difficult or hazardous to measure experimentally and provide profound insights into reaction mechanisms at an atomic level. This guide presents a validated workflow for the theoretical characterization of this compound, enabling researchers to predict its behavior and make informed decisions in its application.

Part I: Computational Methodology & Workflow

The accuracy of theoretical predictions is critically dependent on the chosen computational methodology. For organic molecules of this size, Density Functional Theory (DFT) provides an optimal balance of computational efficiency and accuracy.[10][11]

Selecting the Theoretical Framework

-

Density Functional: The B3LYP hybrid functional is a robust and widely used choice for ground-state geometries and electronic properties of organic molecules. For enhanced accuracy in thermochemistry and barrier heights, functionals from the Minnesota family, such as M06-2X, can be employed.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p) , is recommended. This set includes diffuse functions (+) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for flexibility in orbital shapes, which is crucial for molecules containing heteroatoms like sulfur and chlorine.

-

Solvent Effects: Reactions are typically performed in a solvent. The Polarizable Continuum Model (PCM) is an efficient method to approximate the effect of a solvent by treating it as a continuous dielectric medium. This provides more realistic energy calculations compared to gas-phase simulations.

Overall Computational Workflow

The following workflow provides a systematic path for a comprehensive theoretical analysis.

Caption: Computational workflow for theoretical analysis.

Part II: Structural and Electronic Characterization

This section details the protocols for determining the molecule's stable 3D structure and analyzing its fundamental electronic and vibrational properties.

Molecular Geometry and Structure

A precise understanding of the molecule's three-dimensional structure is the foundation for all other theoretical analyses.

Caption: Atom numbering scheme for the target molecule.

Protocol for Geometry Optimization:

-

Input: Construct an initial 3D model of this compound using molecular modeling software.

-

Calculation Setup: Specify a geometry optimization task using the chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Execution: Run the calculation. The algorithm will iteratively adjust atomic positions to find the lowest energy conformation.

-

Analysis: Extract the final optimized coordinates. Measure key bond lengths (e.g., C=O, C-Cl, C-S) and angles to compare with known values for similar compounds. For instance, the C(6)-Cl(8) bond length is expected to be around 1.79 Å, similar to that found in thiophene-3-carbonyl chloride.[12]

Vibrational Analysis and IR Spectrum Prediction

A frequency calculation serves two purposes: it confirms that the optimized geometry is a true energy minimum and it predicts the molecule's infrared (IR) spectrum.

Protocol for Vibrational Frequency Analysis:

-

Input: Use the optimized geometry from the previous step.

-

Calculation Setup: Specify a frequency calculation using the same functional and basis set.

-

Execution: Run the calculation.

-

Analysis:

-

Verification: Confirm that all calculated vibrational frequencies are positive (real). The presence of negative (imaginary) frequencies indicates a saddle point (e.g., a transition state) rather than a stable minimum.

-

Spectrum Prediction: Tabulate the major predicted vibrational frequencies and their corresponding IR intensities. This allows for direct comparison with experimental IR data.

-

Table 1: Predicted Key Vibrational Frequencies

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Acyl Chloride) | 1770 - 1815 | Value from calculation |

| C-O Stretch (Methoxy) | 1050 - 1150 | Value from calculation |

| Thiophene Ring C=C Stretch | 1400 - 1500 | Value from calculation |

| C-Cl Stretch (Acyl) | 800 - 950 | Value from calculation |

| C-Cl Stretch (Aromatic) | 1000 - 1100 | Value from calculation |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11]

-

HOMO: The location of the HOMO density indicates the most probable sites for electrophilic attack.

-

LUMO: The location of the LUMO density indicates the most probable sites for nucleophilic attack. The LUMO is expected to be heavily localized on the carbonyl carbon of the acyl chloride group, consistent with its known high electrophilicity.[6]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and electronic excitability. A smaller gap suggests higher reactivity.

Table 2: Calculated Electronic Properties

| Property | Definition | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value from calculation |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value from calculation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Value from calculation |

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It provides an intuitive guide to intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to interacting with electrophiles. These are expected around the carbonyl oxygen (O7) and the thiophene sulfur (S1).

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. A strong positive potential is expected on the carbonyl carbon (C6), highlighting it as the primary site of reactivity.

Part III: Predicting Chemical Reactivity

Beyond qualitative analysis, computational chemistry allows for the quantification of reactivity through various descriptors.

Global Reactivity Descriptors

These descriptors provide a quantitative measure of the molecule's overall reactivity. They can be calculated from the HOMO and LUMO energies using Koopmans' theorem approximations.[11]

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Significance | Calculated Value |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | Value from calculation |

| Electron Affinity (A) | -ELUMO | Energy released when adding an electron | Value from calculation |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration | Value from calculation |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | Measure of electrophilic character | Value from calculation |

Modeling a Key Reaction: Hydrolysis

The high reactivity of acyl chlorides with water to form carboxylic acids is a defining characteristic.[13] Modeling this reaction provides a quantitative prediction of the molecule's sensitivity to moisture.

Protocol for Reaction Modeling:

-

Reactant Complex: Optimize the geometry of a complex where a water molecule is positioned near the carbonyl carbon (C6).

-

Transition State (TS) Search: Using the reactant complex as a starting point, perform a TS search to locate the highest energy point along the reaction coordinate. This corresponds to the formation of a tetrahedral intermediate. A successful TS search will yield a structure with exactly one imaginary frequency.

-

Product Complex: Optimize the geometry of the product complex (5-chloro-4-methoxythiophene-3-carboxylic acid and HCl).

-

Reaction Pathway Confirmation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS. This traces the reaction path downhill, confirming that the located TS correctly connects the reactant and product complexes.

-

Activation Energy (Ea): The activation energy is calculated as the energy difference between the transition state and the reactant complex. A low calculated Ea would be consistent with the compound's classification as moisture-sensitive and corrosive.[8][14]

Caption: Energy profile diagram for the hydrolysis reaction.

Part IV: Safety & Handling Implications

The theoretical findings directly inform practical safety protocols. This compound is classified as a corrosive substance that causes severe burns.[8][9]

-

High Reactivity: The predicted high electrophilicity of the carbonyl carbon and the low calculated activation barrier for hydrolysis provide a theoretical basis for its corrosive nature. This reactivity means it will readily react with nucleophiles in biological tissues, such as water and amine groups in proteins.

-

Moisture Sensitivity: The facile hydrolysis reaction confirms that the material must be handled under inert, anhydrous conditions.[14] Storage should be in a tightly sealed container in a dry environment.[8]

-

Protective Equipment: The predicted reactivity underscores the mandatory use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, to prevent contact with skin and eyes.[8][15] All manipulations should be performed in a well-ventilated fume hood.[8]

Conclusion

This technical guide has detailed a comprehensive theoretical framework for the investigation of this compound. By applying modern computational chemistry techniques, researchers can obtain deep insights into the molecule's structural, electronic, and reactive properties before its use in the laboratory. The proposed workflow, from geometry optimization and spectroscopic prediction to advanced reactivity analysis, provides a powerful, predictive tool. These theoretical studies not only illuminate the fundamental chemistry of this important building block but also reinforce the rationale behind critical safety and handling procedures. The synergy of computational and experimental approaches is essential for accelerating innovation in drug discovery and materials science while ensuring the highest standards of safety.

References

- Material Safety Data Sheet - Cole-Parmer. (n.d.).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry.

- This compound synthesis. (n.d.). Chemicalbook.

- Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. (2018). ResearchGate.

- This compound. (n.d.). LookChem.

- Fused thiophenes: An overview of the computational investigations. (2020). ResearchGate.

- vt20334 this compound. (n.d.). VSNCHEM.

- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2022). Scientific Reports.

- SAFETY DATA SHEET - Sigma-Aldrich. (2023).

- This compound | 175137-49-2. (n.d.). Chemicalbook.

- 5-Chloro-4-methoxythiophene-3-carboxylic acid. (n.d.). MySkinRecipes.

- Safety Data Sheet - Biosynth. (2022).

- MATERIAL SAFETY DATA SHEET. (n.d.).

- an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide.

- Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (2024). Save My Exams.

- Acyl chloride. (n.d.). Wikipedia.

- Thiophene-3-carbonyl Chloride. (2021). ResearchGate.

- A Level Chemistry Revision Notes - Acyl Chlorides. (2024). Save My Exams.

- 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9. (n.d.). ChemicalBook.

- Thiophene-3-carbonyl Chloride. (2021). MDPI.

Sources

- 1. 5-Chloro-4-methoxythiophene-3-carboxylic acid [myskinrecipes.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound, CasNo.175137-49-2 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Acyl chloride - Wikipedia [en.wikipedia.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. savemyexams.com [savemyexams.com]

- 14. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]

- 15. uwaterloo.ca [uwaterloo.ca]

discovery and history of substituted thiophene carbonyl chlorides

An In-depth Technical Guide to the Discovery and History of Substituted Thiophene Carbonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Modern Pharmaceuticals

In the vast lexicon of organic chemistry, certain molecular scaffolds emerge as unassuming yet indispensable architects of complex, life-altering molecules. Substituted thiophene carbonyl chlorides belong to this elite class of compounds. As five-membered aromatic heterocycles bearing a reactive acyl chloride group, they represent a convergence of stability and reactivity, making them exceptionally versatile intermediates. Their true significance, however, is most profoundly realized in the realm of medicinal chemistry, where the thiophene nucleus serves as a privileged structure in a multitude of FDA-approved drugs.[1][2] Thiophenes are often used as bioisosteres for benzene rings, offering similar steric properties but with distinct electronic characteristics that can enhance biological activity or improve pharmacokinetic profiles.[3]

This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted thiophene carbonyl chlorides. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, examine the logic of synthetic pathways, and illuminate the journey of these compounds from laboratory curiosities to cornerstone building blocks in modern drug development.

Part 1: From Coal Tar Impurity to Cornerstone Heterocycle: The Genesis of Thiophene Chemistry

The story of thiophene carbonyl chlorides begins with the discovery of their parent heterocycle. In 1882, Viktor Meyer, while demonstrating a lecture experiment, discovered thiophene as an impurity in benzene derived from coal tar.[3][4] He noted that the typical color reaction of benzene with isatin and sulfuric acid failed with pure, synthetic benzene but worked with the coal-tar-derived version, leading him to isolate the sulfur-containing contaminant responsible: thiophene.[4]

Early chemists quickly recognized thiophene's aromatic character, noting its stability and its propensity to undergo electrophilic substitution reactions such as nitration, halogenation, and acylation, much like benzene.[4] However, thiophene's heightened reactivity presented unique challenges. The application of standard Friedel-Crafts acylation conditions, particularly with strong Lewis acids like aluminum chloride, often led to uncontrolled polymerization and tar formation, hindering the development of reliable synthetic protocols.[5][6] Overcoming these hurdles was the first critical step toward harnessing the synthetic potential of the thiophene ring.

Part 2: Forging the Reactive Handle: The Evolution of Synthetic Methodologies

The introduction of the carbonyl chloride moiety transforms the stable thiophene ring into a highly reactive and versatile building block. The development of methods to achieve this transformation efficiently and with control over regiochemistry has been a central theme in thiophene chemistry.

Methodology 1: The Classical Two-Step: Oxidation and Chlorination

The most established and widely practiced route to thiophene carbonyl chlorides is a two-step sequence starting from an appropriately substituted acetylthiophene. This method offers excellent control and is adaptable to a wide range of substrates.

Causality and Experimental Insight: This approach decouples the introduction of the carbon framework (acetylation) from the formation of the reactive acyl chloride. This separation allows for milder conditions at each stage, preventing the degradation often seen in one-pot functionalizations of the sensitive thiophene ring.

-

Step A: Friedel-Crafts Acylation of Thiophene. The synthesis typically begins with the Friedel-Crafts acylation of a thiophene precursor with acetic anhydride. While strong Lewis acids are problematic, using milder catalysts like phosphoric acid provides high yields of 2-acetylthiophene.[7] The reaction shows high regioselectivity for the 2-position (alpha to the sulfur atom). This preference is a cornerstone of thiophene chemistry, arising from the superior stabilization of the positive charge in the reaction intermediate through resonance. Attack at the 2-position allows the charge to be delocalized over three atoms, including the sulfur, whereas attack at the 3-position results in a less stable intermediate with only two resonance structures.[8]

-

Step B: Oxidation to Thiophenecarboxylic Acid. The resulting 2-acetylthiophene can be oxidized to 2-thiophenecarboxylic acid. A common method is the haloform reaction (e.g., using sodium hypochlorite), which is efficient for methyl ketones. More modern approaches utilize catalytic aerobic oxidation, presenting a greener alternative.[7]

-

Step C: Conversion to the Carbonyl Chloride. The final step involves treating the thiophenecarboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most common and cost-effective reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction via the formation of a Vilsmeier-type intermediate.[9] Oxalyl chloride is a milder alternative that can be used for sensitive substrates.

Protocol 1: Synthesis of 2-Thiophenecarbonyl Chloride from 2-Thiophenecarboxylic Acid[9]

-

System: A 3-neck round-bottom flask equipped with a thermocouple, reflux condenser, and an addition funnel, purged with nitrogen. The condenser outlet is connected to a scrubber containing an aqueous sodium hydroxide solution to neutralize evolved gases (SO₂ and HCl).

-

Step 1: Charge Reagents. 2-Thiophenecarboxylic acid (1.0 eq.) is dissolved in a suitable solvent such as ethyl acetate. A catalytic amount of N,N-dimethylformamide (DMF, ~0.005 eq.) is added.

-

Step 2: Addition of Thionyl Chloride. The resulting mixture is heated to a moderate temperature (e.g., 65°C). Thionyl chloride (SOCl₂, ~1.15 eq.) is added slowly via the addition funnel. The addition is exothermic, and gas evolution will be observed.

-

Step 3: Reaction Monitoring. The reaction is maintained at temperature with stirring for 2-3 hours. Completion can be monitored by GC/MS to confirm the disappearance of the starting carboxylic acid.

-

Step 4: Isolation. After cooling, a stabilizer (e.g., 4-methoxyphenol) is added. The solvent and excess thionyl chloride are removed by distillation under reduced pressure. The desired 2-thiophenecarbonyl chloride is then purified by vacuum distillation, typically yielding a clear, pale yellow oil.

Methodology 2: The Direct Approach: Friedel-Crafts Chlorocarbonylation

A more direct route involves the reaction of thiophene with phosgene (COCl₂) or a phosgene equivalent in the presence of a Lewis acid. This method is atom-economical but requires stringent control of reaction conditions.

Causality and Experimental Insight: A U.S. Patent filed in the early 1980s described the unexpected success of this direct acylation.[10] The key challenge is to prevent the newly formed, highly reactive thiophene carbonyl chloride from immediately reacting with another molecule of thiophene to form an unwanted dithienyl ketone byproduct. The solution is precise temperature control. By running the reaction at low temperatures (e.g., -15°C to -25°C), the rate of the initial, desired acylation is sufficient, while the subsequent, undesired ketone formation is kinetically suppressed.[10] The choice of catalyst is also critical, with aluminum chloride being particularly effective.[10]

Protocol 2: Direct Synthesis of 2-Thiophenecarbonyl Chloride via Chlorocarbonylation[10]

-

System: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet, and a thermocouple, cooled to -20°C. The system must be kept rigorously dry.

-

Step 1: Form the Acylation Complex. A solution of phosgene (1.0 eq.) in a dry, inert solvent (e.g., methylene chloride) is cooled to -20°C. Anhydrous aluminum chloride (1.0 eq.) is added portion-wise to form a slurry. This is the active electrophilic complex.

-

Step 2: Thiophene Addition. A solution of thiophene (1.0 eq.) in methylene chloride is added slowly to the pre-formed complex, maintaining the temperature at -20°C. The reaction is often instantaneous.

-

Step 3: Quenching. Immediately after the addition is complete, the reaction mixture is poured into a vigorously stirred mixture of ice and concentrated hydrochloric acid. This step is critical: it hydrolyzes the aluminum chloride complex, deactivates the catalyst, and protonates any remaining reactive species, preventing side reactions.

-

Step 4: Workup and Isolation. The organic phase is separated, washed with cold water and brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.

| Parameter | Method 1: From Carboxylic Acid | Method 2: Direct Chlorocarbonylation |

| Starting Material | Thiophene or 2-Acetylthiophene | Thiophene |

| Key Reagents | SOCl₂ or (COCl)₂, cat. DMF | COCl₂ (Phosgene), AlCl₃ |

| Number of Steps | 2-3 | 1 |

| Key Condition | Moderate heat (60-70°C) | Low temperature (-20°C) |

| Major Byproducts | Gases (SO₂, HCl), distillation residue | Dithienyl ketone, tars |

| Advantages | High purity, reliable, adaptable | Atom economical, fewer steps |

| Disadvantages | More steps, generates waste | Requires phosgene, strict temperature control |

Table 1: Comparison of Primary Synthetic Routes to 2-Thiophenecarbonyl Chloride

Part 3: The Impact on Drug Development: From Building Block to Blockbuster

The availability of robust synthetic routes to substituted thiophene carbonyl chlorides has had a profound impact on pharmaceutical development. These intermediates are crucial for constructing the core scaffolds of numerous drugs across various therapeutic areas. The thiophene ring is present in at least 26 US FDA-approved drugs.[1]

Case Study: Rivaroxaban and the Importance of 5-Chlorothiophene-2-carbonyl chloride

Rivaroxaban (Xarelto®) is a widely prescribed direct factor Xa inhibitor used as an anticoagulant. A key intermediate in its synthesis is 5-chloro-thiophene-2-carbonyl chloride.[11] This molecule contains both the thiophene core and a specific substitution pattern essential for the final drug's activity. The synthesis of this intermediate follows the classical pathway: 2-chlorothiophene is acylated, oxidized, and then chlorinated with thionyl chloride to yield the required building block.[12]

Case Study: Raloxifene Synthesis via Friedel-Crafts Acylation

Raloxifene is a selective estrogen receptor modulator (SERM) used to treat osteoporosis and prevent breast cancer in postmenopausal women.[13] Its synthesis provides a classic example of Friedel-Crafts acylation as a key bond-forming step. In several reported syntheses, a substituted benzothiophene core is acylated using a substituted benzoyl chloride in the presence of a Lewis acid like AlCl₃.[14][15] This reaction forges a crucial carbon-carbon bond, building the complex diaryl ketone structure at the heart of the Raloxifene molecule.[15][16] While this example uses a benzoyl chloride, it perfectly illustrates the strategic importance of the acyl chloride/Lewis acid reaction in constructing complex pharmaceutical agents.

| Drug Name | Thiophene Precursor | Therapeutic Class | Key Synthetic Reaction |

| Rivaroxaban | 5-Chlorothiophene-2-carbonyl chloride[11] | Anticoagulant | Amide bond formation |

| Tioxazafen | Thiophene-2-carbonyl chloride[7][11] | Nematicide | Oxadiazole formation |

| Raloxifene | Uses a benzoyl chloride, but illustrates the principle[14][15] | SERM (Osteoporosis) | Friedel-Crafts Acylation |

| Tiaprofenic Acid | Thiophene-2-carbonyl chloride | NSAID (Anti-inflammatory) | Friedel-Crafts Acylation |

Table 2: Prominent Drugs and Agrochemicals Derived from Thiophene Carbonyl Chlorides

Conclusion and Future Outlook

The journey of substituted thiophene carbonyl chlorides from an obscure derivative of a coal tar impurity to a linchpin of modern medicinal chemistry is a testament to the power of synthetic innovation. The development of controlled and efficient synthetic methods—balancing the inherent reactivity of the thiophene ring with the need for selective functionalization—has unlocked immense therapeutic potential.

Today, these compounds remain vital intermediates. Ongoing research focuses on developing even more sustainable and efficient synthetic methodologies, including flow chemistry and novel catalytic systems, to further streamline their production. As drug discovery scientists continue to explore the vast chemical space, the unique electronic properties and proven track record of the thiophene scaffold ensure that its carbonyl chloride derivatives will continue to be foundational building blocks for the next generation of innovative medicines.

References

- Synthesis of Raloxifene. (2017, December 12). Books Gateway.

- Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. PubMed.

- 2-Thiophenecarbonyl chloride synthesis. ChemicalBook.

- RALOXIFENE. (2020, December 4). New Drug Approvals.

- Olanzapine. Wikipedia.

- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024, March 25). ACS Publications.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH).

- Thiophene. Wikipedia.

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar.

- AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. (n.d.).

- Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. (2024, June 3). ACS Publications.

- Process for synthesis of tiotropium bromide monohydrate. Google Patents.

- Thiophene-Based Compounds. Encyclopedia MDPI.

- Processes for the synthesis of olanzapine. Google Patents.

- Methods for the synthesis of tiotropium bromide. Google Patents.

- Method for synthesis of tiotropium bromide. Google Patents.

- SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE. European Patent Office.

- Mechanochemical Synthesis of Olanzapine Salts and Their Hydration Stability Study Using Powder X-ray Diffraction. ACS Publications.

- Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac. Drug Synthesis Database.

- Synthesis of tiotropium bromide. ResearchGate.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- Preparation of 2-thiophenecarbonyl chloride. Google Patents.

- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

- A Review On Synthesis and Medicinal Importance of Thiophene. Scribd.

- Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA).

- Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate.

- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2025, October 16). ResearchGate.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. National Institutes of Health (NIH).

- Acylation of thiophene. Google Patents.

- Vilsmeier-Haack Reaction. Chemistry Steps.

- Chapter 9, thiophene. (n.d.).

- Thiophene synthesis. Organic Chemistry Portal.

- Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride. Google Patents.

- Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. Google Patents.

- Thiophene-3-carbonyl Chloride. MDPI.

- Regioselectivity in Friedel–Crafts acylation of thiophene. (2017, April 30). Chemistry Stack Exchange.

- Vilsmeier-Haack Reaction. Cambridge University Press.

- Thiophene-3-carbonyl Chloride. ProQuest.

- 2-thiophenecarbonyl chloride. (2025, May 20).

- Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C - RSC Publishing.

- Vilsmeier–Haack reaction. Wikipedia.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 11. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 12. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 13. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. heteroletters.org [heteroletters.org]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to innovation. Among the privileged heterocyclic structures, thiophene and its derivatives have consistently demonstrated remarkable versatility, leading to a multitude of FDA-approved drugs and advanced materials.[1] This guide focuses on a particularly promising, yet underexplored building block: 5-Chloro-4-methoxythiophene-3-carbonyl chloride . Its unique substitution pattern—a reactive acyl chloride for amide library synthesis, a methoxy group influencing electronic properties, and a chloro substituent providing a vector for cross-coupling reactions—positions it as a valuable starting point for novel molecular discovery. This document serves as an in-depth technical resource, providing not only established synthetic routes but also illuminating promising, under-explored research avenues for this versatile compound.

I. Core Compound Profile and Synthesis

Before embarking on exploratory research, a thorough understanding of the core molecule is essential. Herein, we detail the physicochemical properties and a reliable, multi-step synthesis protocol for this compound, starting from its carboxylic acid precursor.